1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
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Overview
Description
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with a cyclobutanol moiety, makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Amino Group: The amino group at the 3-position can be introduced via nucleophilic substitution reactions.
Attachment of the Cyclobutanol Moiety: The cyclobutanol moiety can be attached through a series of reactions involving the formation of a carbon-carbon bond between the pyrazole ring and the cyclobutanol[][3].
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, leading to the formation of various derivatives[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity . The compound may inhibit certain enzymes or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: Lacks the cyclobutanol moiety, making it less complex.
5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of the cyclobutanol moiety, leading to different chemical properties.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Features a carboxylic acid group, which alters its reactivity and applications[][3].
The uniqueness of this compound lies in its combination of the pyrazole ring with the cyclobutanol moiety, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-[2-(3-amino-5-methylpyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8-7-9(11)12-13(8)6-5-10(14)3-2-4-10/h7,14H,2-6H2,1H3,(H2,11,12) |
InChI Key |
JRRNJCAGZWSVDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2(CCC2)O)N |
Origin of Product |
United States |
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